

Physical and chemical properties of p-Ethylbiphenyl.

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Compound of Interest

Compound Name: **4-Ethylbiphenyl**

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An In-depth Technical Guide to the Physical and Chemical Properties of p-Ethylbiphenyl

Introduction

p-Ethylbiphenyl (**4-Ethylbiphenyl**) is an aromatic hydrocarbon notable for its biphenyl backbone, a structural motif of significant interest in materials science, organic synthesis, and medicinal chemistry. As a derivative of biphenyl, its properties are foundational for the development of more complex molecules, including liquid crystals, specialized polymers, and pharmaceutical intermediates.^[1] This guide provides a comprehensive overview of the essential physical and chemical properties of p-Ethylbiphenyl, offering field-proven insights and detailed experimental context for researchers, scientists, and drug development professionals. We will delve into its structural characteristics, physicochemical parameters, spectroscopic signature, chemical reactivity, and safe handling protocols, grounding all claims in authoritative data.

Molecular Structure and Identification

The fundamental characteristics of a chemical compound are dictated by its structure. p-Ethylbiphenyl consists of two phenyl rings linked by a single bond, with an ethyl group substituent at the para (4) position of one ring.

- Chemical Structure:
- IUPAC Name: 1-ethyl-4-phenylbenzene^[2]

- Synonyms: **4-Ethylbiphenyl**, 4-Ethyl-1,1'-biphenyl[2]
- CAS Number: 5707-44-8[2]
- Molecular Formula: C₁₄H₁₄[2]
- Molecular Weight: 182.26 g/mol [2]

Physicochemical Properties

The physical state and behavior of p-Ethylbiphenyl under various conditions are critical for its application in synthesis and material formulation. These properties are summarized below.

Property	Value	Source(s)
Appearance	White crystalline solid	[3]
Melting Point	34 - 36 °C (93.2 - 96.8 °F)	[3]
Boiling Point	~255 °C (491 °F)	
Solubility	Insoluble in water; soluble in common organic solvents.	[1][3]
Odor	No data available/Pleasant	[1][3]
Vapor Density	Not applicable	[3]

The biphenyl core imparts a planar, rigid character to the molecule, leading to its solid state at room temperature. The ethyl group adds a nonpolar, aliphatic character, ensuring its solubility in organic solvents like ethanol, acetone, and toluene, while remaining immiscible with water.[1][3]

Spectroscopic Data Analysis: A Structural Fingerprint

Spectroscopic analysis is indispensable for confirming the identity and purity of p-Ethylbiphenyl. The expected spectral features are a direct consequence of its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen (¹H) and carbon (¹³C) environments within the molecule.

- ¹H NMR: The proton NMR spectrum is highly characteristic.
 - Ethyl Group: An upfield triplet (3H) around 1.35 ppm results from the methyl protons being split by the adjacent methylene protons. A quartet (2H) around 2.78 ppm arises from the methylene protons, which are split by the methyl protons.^[4] This classic triplet-quartet pattern is a hallmark of an ethyl group.
 - Aromatic Protons: The protons on the two phenyl rings will appear as a complex series of multiplets in the downfield region, typically between 7.41 and 7.68 ppm.^[4] The deshielding is due to the anisotropic effect of the aromatic ring currents. Protons on the substituted ring are chemically distinct from those on the unsubstituted ring, leading to multiple signals.
- ¹³C NMR: The carbon spectrum will show distinct signals for the ethyl group's methyl and methylene carbons, as well as multiple signals for the aromatic carbons, reflecting the molecule's symmetry and substitution pattern.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present.

- C-H Stretching: Expect sharp peaks just below 3000 cm^{-1} corresponding to the sp^3 -hybridized C-H bonds of the ethyl group. Peaks just above 3000 cm^{-1} correspond to the sp^2 -hybridized C-H bonds of the aromatic rings.^[5]
- C=C Stretching: Aromatic ring C=C stretching vibrations typically appear in the 1400-1600 cm^{-1} region.^[5]
- C-H Bending: Out-of-plane C-H bending vibrations in the 690-900 cm^{-1} region can help confirm the substitution pattern on the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

- Molecular Ion Peak (M^+): The primary peak will correspond to the molecular weight of the molecule, approximately 182.26 m/z.[2]
- Fragmentation: A prominent fragment would likely be observed at m/z 167, corresponding to the loss of a methyl group ($[M-15]^+$), which is a common fragmentation pathway for ethyl-substituted aromatic compounds.

Chemical Properties and Reactivity

The chemical behavior of p-Ethylbiphenyl is governed by its two main components: the aromatic biphenyl system and the aliphatic ethyl side chain.

Aromatic Reactivity

The biphenyl ring system is relatively non-reactive but can undergo electrophilic aromatic substitution reactions, such as halogenation, nitration, and Friedel-Crafts acylation, typically under the influence of a Lewis acid catalyst.[1][6] The substitution pattern is directed by the existing ethyl group and the phenyl substituent, which are both ortho-, para-directing activators.

Synthesis Pathways

Understanding the synthesis of p-Ethylbiphenyl provides insight into its chemical properties. Common laboratory and industrial syntheses involve cross-coupling reactions, which are fundamental in modern organic chemistry.

- Suzuki Coupling: A highly efficient method involves the palladium-catalyzed reaction between 4-ethylphenylboronic acid and a halobenzene (e.g., bromobenzene). This reaction is valued for its high yields and tolerance of various functional groups.
- Friedel-Crafts Alkylation: Another approach is the alkylation of biphenyl with an ethylating agent like ethyl bromide in the presence of a Lewis acid catalyst such as aluminum chloride ($AlCl_3$).[7] However, this method can sometimes lead to polysubstitution and rearrangement products.

The choice of synthesis method depends on the desired scale, purity requirements, and available starting materials. The prevalence of cross-coupling methods underscores the

importance of this class of reactions in constructing biaryl compounds.[\[7\]](#)

Safety and Handling

Proper handling of p-Ethylbiphenyl is essential to ensure laboratory safety and environmental protection. The following information is derived from globally recognized safety classifications.

- GHS Hazard Classification:

- H315: Causes skin irritation
- H319: Causes serious eye irritation
- H335: May cause respiratory irritation
- H410: Very toxic to aquatic life with long-lasting effects[\[2\]](#)

- Precautionary Measures:

- Handling: Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust and contact with skin and eyes.[\[8\]](#) Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[\[8\]](#)
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. It is noted to be moisture-sensitive.[\[3\]](#)
- Disposal: Dispose of contents and container to an approved waste disposal plant. Avoid release to the environment, as the material is very toxic to aquatic life.

Experimental Protocol: Purity Determination by Gas Chromatography (GC)

Validating the purity of p-Ethylbiphenyl is a critical step in any research or development workflow. Gas chromatography is a standard and reliable method for this purpose.

Objective: To determine the purity of a p-Ethylbiphenyl sample by separating it from potential volatile impurities.

Materials & Equipment:

- Gas chromatograph (GC) with a Flame Ionization Detector (FID)
- Capillary column (e.g., DB-5 or equivalent, 30 m x 0.25 mm x 0.25 µm)
- High-purity helium or nitrogen as carrier gas
- p-Ethylbiphenyl sample
- High-purity solvent for dilution (e.g., acetone or hexane)
- Volumetric flasks and microsyringes

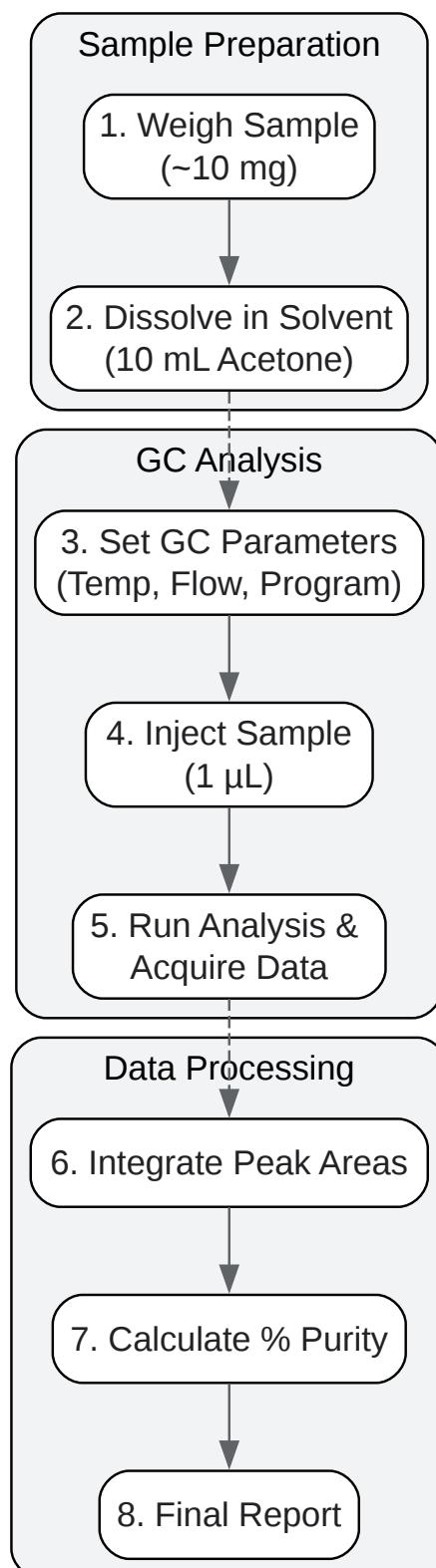
Methodology:

- Sample Preparation: a. Accurately weigh approximately 10 mg of the p-Ethylbiphenyl sample. b. Dissolve the sample in 10 mL of acetone in a volumetric flask to create a ~1 mg/mL solution. Ensure the sample is fully dissolved.
- GC Instrument Setup: a. Injector Temperature: 250 °C b. Detector (FID) Temperature: 280 °C c. Oven Program:
 - Initial Temperature: 100 °C, hold for 2 minutes.
 - Ramp: Increase temperature at a rate of 10 °C/min to 250 °C.
 - Final Hold: Hold at 250 °C for 5 minutes. d. Carrier Gas Flow Rate: Set to ~1 mL/min (Helium). e. Injection Volume: 1 µL.
- Analysis: a. Inject 1 µL of the prepared sample solution into the GC. b. Start the data acquisition. c. Allow the run to complete according to the oven program.
- Data Interpretation: a. Identify the main peak corresponding to p-Ethylbiphenyl based on its retention time. b. Integrate the area of all peaks in the chromatogram. c. Calculate the purity as the percentage of the area of the main peak relative to the total area of all peaks.

$$\text{Purity (\%)} = (\text{Area of p-Ethylbiphenyl Peak} / \text{Total Area of All Peaks}) \times 100$$

This self-validating protocol ensures that any volatile impurities are separated from the main compound, providing a quantitative measure of purity.

Workflow Diagram: GC Purity Analysis

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